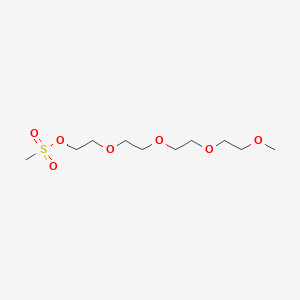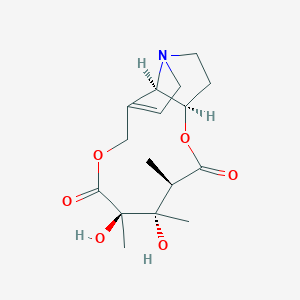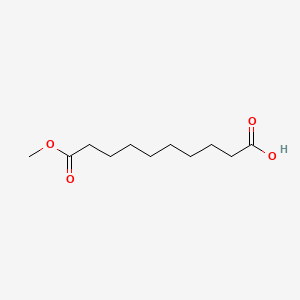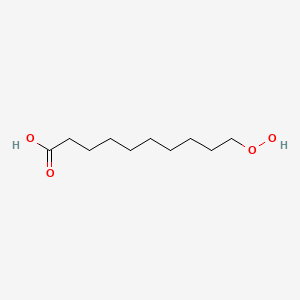
m-PEG5-Ms
Descripción general
Descripción
M-PEG5-Ms, also known as 2,5,8,11-tetraoxatridecan-13-yl methanesulfonate, is a compound with the molecular formula C10H22O7S . It has a molecular weight of 286.34 g/mol . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .
Synthesis Analysis
M-PEG5-Ms is used in the synthesis of PROTACs and as a cleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs) .Molecular Structure Analysis
The InChI code for m-PEG5-Ms is 1S/C10H22O7S/c1-13-3-4-14-5-6-15-7-8-16-9-10-17-18(2,11)12/h3-10H2,1-2H3 . The canonical SMILES structure is COCCOCCOCCOCCOS(=O)(=O)C .Physical And Chemical Properties Analysis
M-PEG5-Ms has a molecular weight of 286.34 g/mol . It has a topological polar surface area of 88.7 Ų . It has a rotatable bond count of 13 .Aplicaciones Científicas De Investigación
m-PEG5-Ms is a PEG linker containing a mesyl group . The mesyl group is a good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases solubility in aqueous media . This compound is reagent grade and is used for research purposes .
-
Antibody-Drug Conjugates (ADCs) Synthesis
- Field : Biochemistry and Pharmacology
- Application : m-PEG5-Ms is used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . In ADCs, the m-PEG5-Ms linker is used to attach a cytotoxic drug to an antibody specific to cancer cells, allowing the drug to be directly delivered to the target cells .
- Method : The exact method of application or experimental procedure would depend on the specific ADC being synthesized. Generally, the antibody is first modified to introduce reactive groups. Then, the drug is attached to the linker (m-PEG5-Ms in this case), and the drug-linker complex is reacted with the modified antibody .
- Results : The result is an ADC that can selectively deliver a cytotoxic drug to cancer cells, potentially reducing side effects and improving the efficacy of treatment .
-
Perovskite Materials
- Field : Material Science
- Application : While the specific use of m-PEG5-Ms is not mentioned, perovskite materials, which could potentially use m-PEG5-Ms as a linker, have a wide variety of applications . These include traditional optoelectronic devices (solar cells, light-emitting diodes, photodetectors, lasers), and cutting-edge technologies in terms of neuromorphic devices (artificial synapses and memristors) and pressure-induced emission .
- Method : The exact method of application or experimental procedure would depend on the specific device being created. Generally, the perovskite material would be synthesized and then incorporated into the device, potentially using m-PEG5-Ms as a linker .
- Results : The result is a device that can take advantage of the unique properties of perovskite materials, potentially improving performance .
-
Separation Science
- Field : Analytical Chemistry
- Application : Poly(Ethylene)Glycol (PEG), which m-PEG5-Ms is a type of, has a wide range of applications in chromatography and other closely related analytical methods . It has been used as a mobile phase modifier in capillary electrophoresis (CE) as well as ion exchange, size exclusion, and hydrophobic interaction liquid chromatography (LC) methods .
- Method : The exact method of application or experimental procedure would depend on the specific separation technique being used. Generally, PEG is added to the mobile phase in chromatography or electrophoresis to modify the separation properties .
- Results : The result is improved separation of analytes, potentially improving the resolution and sensitivity of the analysis .
-
Cancer Therapy
- Field : Oncology
- Application : Pegylated Recombinant Human Arginase (rhArg-peg5,000mw), which could potentially use m-PEG5-Ms as a linker, has been shown to inhibit the in vitro and in vivo proliferation of human hepatocellular carcinoma through arginine depletion .
- Method : The exact method of application or experimental procedure would depend on the specific therapy being used. Generally, the pegylated arginase is administered to the patient, where it depletes arginine, a nutrient required for the growth of certain cancers .
- Results : The result is inhibited growth of the cancer cells, potentially improving the prognosis for the patient .
Safety And Hazards
Propiedades
IUPAC Name |
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O7S/c1-13-3-4-14-5-6-15-7-8-16-9-10-17-18(2,11)12/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMYCEJMFZMVSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101219106 | |
| Record name | 2,5,8,11-Tetraoxatridecan-13-ol, 13-methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101219106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG5-Ms | |
CAS RN |
130955-37-2 | |
| Record name | 2,5,8,11-Tetraoxatridecan-13-ol, 13-methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130955-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5,8,11-Tetraoxatridecan-13-ol, 13-methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101219106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














